Tert-butyl 3-aminooxolane-3-carboxylate

Description

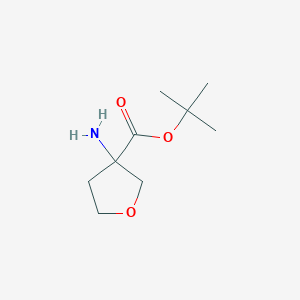

Tert-butyl 3-aminooxolane-3-carboxylate is a bicyclic organic compound with the molecular formula C₉H₁₇NO₃. Its structure comprises an oxolane (tetrahydrofuran) ring substituted at the 3-position with an amino group and a tert-butyl carboxylate ester. Key identifiers include:

- SMILES: CC(C)(C)OC(=O)C1(CCOC1)N

- InChI: InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)9(10)4-5-12-6-9/h4-6,10H2,1-3H3

Properties

IUPAC Name |

tert-butyl 3-aminooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)9(10)4-5-12-6-9/h4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPVPIADZVYYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCOC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342194-86-8 | |

| Record name | tert-butyl 3-aminooxolane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-aminooxolane-3-carboxylate typically involves the reaction of tert-butyl 3-aminotetrahydrofuran-3-carboxylate with appropriate reagents under controlled conditions . One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidative agent to convert carboxylic acids into amides . The reaction conditions often include mild temperatures and the presence of catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-aminooxolane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide (TBHP).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: tert-butyl hydroperoxide (TBHP) is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or amides, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-aminooxolane-3-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.

Medicine: It serves as a building block for the development of pharmaceutical compounds.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-aminooxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 3-aminooxolane-3-carboxylate (C₉H₁₇NO₃)

- Features an oxolane ring with 3-amino and tert-butyl carboxylate substituents.

- Key functional groups : Secondary amine, ester.

Tert-butyl 3-(aminomethyl)oxolane-3-carboxylate (C₁₀H₁₉NO₃, CAS 2137778-54-0)

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (C₁₇H₂₅NO₄, CAS 1186654-76-1)

- Replaces the oxolane ring with a pyrrolidine ring.

- Contains hydroxymethyl and 4-methoxyphenyl substituents.

- Molecular weight : 307.4 g/mol, indicating higher complexity .

Physicochemical Properties

Biological Activity

Tert-butyl 3-aminooxolane-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of this compound includes a tert-butyl group, which is known for its unique steric properties that can influence the compound's interaction with biological targets. The presence of the amino group also suggests potential interactions with various biological pathways.

Molecular Formula

- Molecular Formula : C₉H₁₅N₁O₃

- Molecular Weight : 173.23 g/mol

Research indicates that compounds similar to this compound may act as inhibitors or modulators in various biochemical pathways. The amino group is particularly significant as it can interact with enzyme active sites, potentially leading to inhibition of specific enzymes involved in disease processes.

Case Studies

- Inhibition of Influenza Virus Neuraminidase : A study explored the inhibitory effects of amino acid derivatives on neuraminidase, a critical enzyme for the influenza virus. Compounds with positively charged amino groups showed significant inhibition, suggesting that similar interactions may occur with this compound .

- Drug Design Implications : The incorporation of the tert-butyl group in bioactive compounds often results in increased lipophilicity, which can enhance membrane permeability but may also lead to decreased metabolic stability. This dual effect must be considered during drug design processes .

Table 1: Summary of Biological Assays for this compound

| Assay Type | Outcome | Reference |

|---|---|---|

| Neuraminidase Inhibition | Significant inhibition observed | |

| Cytotoxicity (MTT Assay) | Reduced cytopathogenic effects | |

| Lipophilicity Assessment | Increased due to tert-butyl group |

Safety and Toxicity

The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are required to fully understand its safety profile and potential side effects.

Table 2: Toxicological Profile

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | Not established |

| Mutagenicity | Not reported |

| Carcinogenicity | Not assessed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.